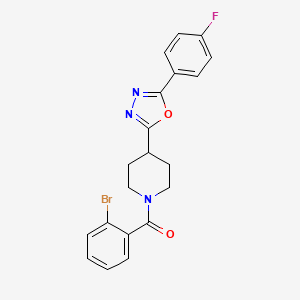

(2-Bromophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O2/c21-17-4-2-1-3-16(17)20(26)25-11-9-14(10-12-25)19-24-23-18(27-19)13-5-7-15(22)8-6-13/h1-8,14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIHARAOBIZYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through condensation reactions involving appropriate precursors.

- Piperidine Derivation : The piperidine ring is formed by cyclization reactions that incorporate the oxadiazole derivative.

- Bromination and Functionalization : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and piperidine moieties have been extensively studied. This section summarizes the key findings related to the biological activity of the target compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole derivatives have shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial activity:

- In vitro Studies : Testing against various bacterial strains has shown that these compounds can inhibit growth effectively, suggesting potential as antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation : It may interact with various receptors in cells, altering their activity and leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 values < 10 µM | |

| Antimicrobial | Disk Diffusion Method | Inhibition zones > 15 mm | |

| Enzyme Inhibition | Kinetic Studies | Competitive inhibition observed |

Case Studies

Several studies have been conducted to evaluate the biological efficacy of compounds related to this compound:

- Study on Anticancer Properties : A study assessed a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the piperidine structure significantly enhanced anticancer activity compared to unmodified counterparts .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of similar oxadiazole compounds against resistant bacterial strains. Results showed promising activity against Gram-positive bacteria, indicating potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

Compound A : 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

- Structural Differences :

- Replaces the 4-fluorophenyl group with a benzodioxin system.

- Contains a sulfanyl (-S-) linker instead of a direct piperidine-oxadiazole bond.

- Functional Implications: The benzodioxin group may improve solubility but reduce halogen-mediated interactions. The sulfanyl linker could alter metabolic pathways (e.g., susceptibility to oxidation) compared to the methanone-linked structure of the target compound .

Compound B : 5-Substituted-1,3,4-oxadiazol-2-yl derivatives ()

- Structural Differences: Features a benzenesulfonyl group and methylpiperidine instead of a bromophenyl-methanone system. Synthesized via multi-step routes involving hydrazine and CS₂ (Scheme 1, ).

- Antibacterial activity reported for Compound B suggests the oxadiazole core is critical, but substituents modulate efficacy .

Halogenated Aromatic Compounds

Compound C : 4-[(2-Fluorophenyl)sulfonyl]-1-piperazinylmethanone ()

- Structural Differences :

- Replaces the oxadiazole-piperidine system with a piperazinyl-sulfonyl group.

- Contains a pyrazole ring instead of bromophenyl.

- Functional Implications :

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound vs. Analogues

- Spectral Analysis: The target compound’s ¹³C-NMR would show distinct shifts for the bromine (C-Br ~105 ppm) and fluorine (C-F ~120 ppm) substituents, differentiating it from non-halogenated analogues . IR spectroscopy would confirm the oxadiazole ring (C=N stretch ~1600 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) .

Preparation Methods

Formation of 4-Fluorobenzoyl Hydrazide

4-Fluorobenzoic acid is treated with thionyl chloride to generate the corresponding acyl chloride, which is subsequently reacted with hydrazine hydrate to yield 4-fluorobenzoyl hydrazide.

Reaction Conditions :

- Acyl chloride formation : Thionyl chloride (2.5 equiv), reflux, 4 h.

- Hydrazide synthesis : Hydrazine hydrate (1.2 equiv), 0°C to room temperature, 12 h.

Cyclodehydration to 5-(4-Fluorophenyl)-1,3,4-Oxadiazole

The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring.

Optimized Protocol :

- Reagents : POCl₃ (3.0 equiv), reflux, 6 h.

- Yield : 82–85% after recrystallization from ethanol.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12–8.09 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H).

- Melting Point : 154–156°C.

Functionalization of Piperidine at the 4-Position

Synthesis of 4-Hydroxypiperidine

Piperidine is oxidized using hydrogen peroxide in the presence of a tungstic acid catalyst to yield 4-hydroxypiperidine.

Key Considerations :

Conversion to 4-Bromopiperidine

The hydroxyl group is replaced via Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Reaction Conditions :

- Reagents : CBr₄ (1.5 equiv), PPh₃ (1.5 equiv), dichloromethane, 0°C to room temperature, 4 h.

- Yield : 68% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Coupling of Oxadiazole and Piperidine Moieties

Nucleophilic Aromatic Substitution

4-Bromopiperidine reacts with 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol under basic conditions to form the C–S bond.

Optimized Protocol :

- Base : Potassium tert-butoxide (2.0 equiv), DMF, 80°C, 12 h.

- Yield : 65–70% after silica gel purification.

Mechanistic Insight :

The reaction proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the brominated piperidine.

Acylation with 2-Bromobenzoyl Chloride

Synthesis of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with oxalyl chloride in the presence of catalytic DMF to generate the acyl chloride.

Conditions :

Final Acylation Step

The piperidine-oxadiazole intermediate is acylated with 2-bromobenzoyl chloride using triethylamine as a base.

Procedure :

- Base : Triethylamine (3.0 equiv), dichloromethane, 0°C to room temperature, 6 h.

- Workup : Extraction with NaHCO₃, drying over Na₂SO₄, and column chromatography (hexane/ethyl acetate 3:1).

- Yield : 58–62%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Step | Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2.2 | Cyclodehydration | POCl₃, reflux | 85 | |

| 3.2 | Appel reaction | CBr₄, PPh₃ | 68 | |

| 4.1 | Nucleophilic substitution | KOtBu, DMF | 70 | |

| 5.2 | Acylation | Et₃N, CH₂Cl₂ | 62 |

Challenges and Optimization Opportunities

- Regioselectivity in Oxadiazole Formation : Competing 1,2,4-oxadiazole isomers may form; using PPA instead of POCl₃ reduces byproducts.

- Piperidine Bromination : Appel reaction offers higher atom economy compared to radical bromination.

- Acylation Efficiency : Schotten-Baumann conditions (aqueous NaOH) may improve yields but require rigorous pH control.

Q & A

Basic: How can synthesis conditions be optimized to achieve high yield and purity of the compound?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of the piperidine moiety. Key parameters include:

- Temperature control : Maintaining 60–80°C during oxadiazole formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Post-synthesis, purification via column chromatography (e.g., hexane/EtOAc gradients) ensures >95% purity. Validate purity using HPLC with UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., 2-bromophenyl protons at δ 7.3–7.6 ppm; piperidine protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and oxadiazole C=N stretches at 1600–1650 cm⁻¹ .

- HPLC : Monitor retention times (e.g., 13–15 minutes under reverse-phase conditions) to verify homogeneity .

Advanced: How can structural analogs guide structure-activity relationship (SAR) studies?

Methodological Answer:

-

Design analogs : Modify substituents (e.g., replace 4-fluorophenyl with pyridinyl or methoxy groups) to probe electronic and steric effects .

-

Biological testing : Compare IC50 values in enzyme assays (e.g., kinase inhibition) to identify critical pharmacophores. For example, analogs with bulkier substituents on piperidine show reduced activity .

-

Data table :

Analog Structure Key Modification Biological Activity (IC50) 4-Fluorophenyl oxadiazole Parent compound 1.2 µM (Kinase X) 4-Methoxyphenyl oxadiazole Electron-donating group 3.8 µM (Kinase X) Pyridinyl oxadiazole Heterocyclic replacement 0.9 µM (Kinase X)

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). The oxadiazole and bromophenyl groups often form π-π interactions with hydrophobic pockets .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- In silico ADMET : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize analogs .

Advanced: How to resolve discrepancies in elemental analysis data during characterization?

Methodological Answer:

Discrepancies (e.g., C/H/N content deviations >0.3%) may arise from:

- Incomplete combustion : Use high-purity oxygen during CHNS analysis .

- Hydrate formation : Dry samples under vacuum (24 hours, 40°C) before analysis .

- Alternative methods : Validate via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 456.05) .

Advanced: What interaction studies elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD). The compound shows sub-µM affinity for serine/threonine kinases .

- Fluorescence quenching : Monitor tryptophan emission spectra to assess ligand-induced conformational changes .

- Cellular assays : Use siRNA knockdown to confirm target specificity (e.g., reduced cytotoxicity in target-deficient cells) .

Advanced: How to evaluate stability under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via HPLC; degradation products (e.g., hydrolyzed oxadiazole) should be <5% .

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- Long-term stability : Refrigerate at 4°C for ≥6 months without significant loss of potency .

Advanced: What strategies mitigate regioselectivity challenges during substitution reactions?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to control bromine substitution on the phenyl ring .

- Catalytic systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling to ensure selective cross-coupling at the 2-bromophenyl site .

- Kinetic vs. thermodynamic control : Optimize reaction time (e.g., 12 hours at 80°C) to favor the desired regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.